An In-depth Technical Guide to 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 40401-45-4)
An In-depth Technical Guide to 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 40401-45-4)
Disclaimer: This document provides a comprehensive technical overview of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of published experimental data for this specific compound, this guide is a scientifically informed projection based on the known properties and reactivities of the 1,4-benzoxazin-3-one scaffold and its derivatives. The experimental protocols and potential biological activities described herein are proposed based on established methodologies for analogous compounds and require experimental validation.
Introduction
7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and neuroprotective properties. The presence of an amino group at the 7-position and a chloro group at the 6-position is anticipated to modulate the physicochemical properties and biological activity of the parent molecule, making it a compound of interest for further investigation in drug discovery and development.
Physicochemical Properties
The predicted physicochemical properties of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one are summarized in the table below. These values are computationally derived and serve as a guideline for experimental design.
| Property | Predicted Value |
| Molecular Formula | C₈H₇ClN₂O₂ |
| Molecular Weight | 198.61 g/mol |
| CAS Number | 40401-45-4 |
| LogP | 1.2 |
| Topological Polar Surface Area (TPSA) | 71.5 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 0 |
Proposed Synthesis
A plausible synthetic route to 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one is proposed, starting from commercially available 2-amino-4-chlorophenol. This multi-step synthesis involves protection of the amino group, nitration, reduction, and subsequent cyclization.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(5-chloro-2-hydroxyphenyl)acetamide To a solution of 2-amino-4-chlorophenol in pyridine, acetic anhydride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into ice-water and the resulting precipitate is filtered, washed with water, and dried to yield N-(5-chloro-2-hydroxyphenyl)acetamide.
Step 2: Synthesis of N-(5-chloro-2-hydroxy-4-nitrophenyl)acetamide N-(5-chloro-2-hydroxyphenyl)acetamide is dissolved in concentrated sulfuric acid at 0 °C. A mixture of nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 2 hours and then poured onto crushed ice. The precipitate is filtered, washed with water, and recrystallized from ethanol.
Step 3: Synthesis of N-(4-amino-5-chloro-2-hydroxyphenyl)acetamide N-(5-chloro-2-hydroxy-4-nitrophenyl)acetamide is dissolved in ethanol, and a catalytic amount of palladium on carbon (10%) is added. The mixture is hydrogenated under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated to give the amino derivative.
Step 4: Synthesis of N-(4-acetamido-2-chloro-5-(2-chloroacetamido)phenyl) acetate To a solution of N-(4-amino-5-chloro-2-hydroxyphenyl)acetamide in acetone, chloroacetyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is used in the next step without further purification.
Step 5: Synthesis of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one The crude product from the previous step is dissolved in dimethylformamide (DMF), and potassium carbonate is added. The mixture is heated at 80 °C for 6 hours. After cooling, the reaction mixture is poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one.
Hypothesized Biological Activity and Signaling Pathway
Based on the structural features and the known biological activities of related benzoxazinone derivatives, it is hypothesized that 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one may possess anti-inflammatory properties. A potential mechanism of action could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its inhibition is a common strategy for the development of anti-inflammatory drugs.
Experimental Workflow for Biological Activity Assessment
To investigate the hypothesized anti-inflammatory activity, a detailed experimental workflow is proposed. This workflow focuses on assessing the effect of the target compound on the NF-κB signaling pathway in a cellular model of inflammation.
Detailed Experimental Protocol (Proposed)
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then pre-treated with varying concentrations of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 30 minutes.
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. The protein concentration of each fraction is determined using a BCA protein assay.
Western Blot Analysis: Equal amounts of protein from the cytoplasmic and nuclear extracts are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and then incubated overnight at 4 °C with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, total p65, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker). After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Data Analysis: The levels of phosphorylated proteins are normalized to their respective total protein levels. Nuclear protein levels are normalized to Lamin B1, and cytoplasmic protein levels are normalized to GAPDH. The results are expressed as a percentage of the LPS-stimulated control, and the dose-dependent inhibitory effect of the compound is determined.
Conclusion
7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one represents an intriguing, yet underexplored, molecule within the pharmacologically significant benzoxazinone family. This technical guide provides a foundational framework for its synthesis and potential biological evaluation. The proposed synthetic route offers a viable pathway for its preparation, while the hypothesized anti-inflammatory activity via inhibition of the NF-κB signaling pathway provides a clear direction for future biological studies. The detailed experimental protocols are designed to enable researchers to validate these hypotheses and unlock the therapeutic potential of this compound. Further investigation is warranted to fully characterize its chemical and biological properties.
